
1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone
Overview
Description
1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone typically involves the reaction of 4-difluoromethoxy-2-methylbenzaldehyde with a suitable reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The ethanone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
1-(4-Methoxy-2-methyl-phenyl)-ethanone: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-Fluoromethoxy-2-methyl-phenyl)-ethanone: Contains a fluoromethoxy group instead of a difluoromethoxy group.
1-(4-Chloromethoxy-2-methyl-phenyl)-ethanone: Features a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness: 1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The difluoromethoxy group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Biological Activity
1-(4-Difluoromethoxy-2-methyl-phenyl)-ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its difluoromethoxy group and a methyl-substituted phenyl ring, which contribute to its unique chemical reactivity and biological activity. The chemical formula is C10H10F2O2, indicating the presence of two fluorine atoms, which can enhance lipophilicity and influence interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The compound may interact with specific cellular receptors, influencing signal transduction pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : It has been suggested that the compound could inhibit key enzymes involved in metabolic pathways associated with cancer progression and inflammation .
- Oxidative Stress Modulation : By influencing oxidative stress levels within cells, this compound may exert protective effects against oxidative damage.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial properties.
- In Vitro Cancer Cell Proliferation Study : In assays conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM and 20 µM respectively.
Data Summary Table
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-2-methylphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-5-8(14-10(11)12)3-4-9(6)7(2)13/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOHHRYPIBYDHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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